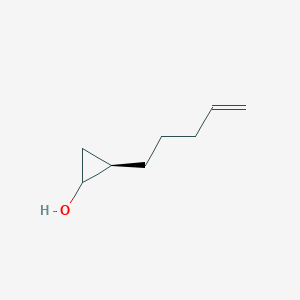

(2R)-2-pent-4-enylcyclopropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-pent-4-enylcyclopropan-1-ol is a chiral cyclopropane derivative with a pent-4-enyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-pent-4-enylcyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include the use of an inert solvent like diethyl ether or dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the desired enantiomer with high enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-pent-4-enylcyclopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pent-4-enyl side chain can be reduced to form a saturated cyclopropane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and Jones reagent (chromic acid in acetone).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: The major products are cyclopropanone derivatives.

Reduction: The major product is (2R)-2-pentylcyclopropan-1-ol.

Substitution: The major products depend on the nucleophile used, such as (2R)-2-pent-4-enylcyclopropyl halides or amines.

Aplicaciones Científicas De Investigación

(2R)-2-pent-4-enylcyclopropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (2R)-2-pent-4-enylcyclopropan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its hydroxyl group and chiral center, influencing molecular recognition and binding. The cyclopropane ring can also impart rigidity to the molecule, affecting its overall conformation and interaction with molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-pent-4-enylcyclopropan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

Cyclopropylmethanol: A simpler cyclopropane derivative with similar reactivity but lacking the pent-4-enyl side chain.

Pent-4-enylcyclopropane: A related compound without the hydroxyl group, which affects its reactivity and applications.

Uniqueness

(2R)-2-pent-4-enylcyclopropan-1-ol is unique due to its combination of a chiral center, a cyclopropane ring, and a pent-4-enyl side chain. This combination imparts specific reactivity and potential for stereoselective interactions, making it valuable in various fields of research and industry.

Actividad Biológica

(2R)-2-pent-4-enylcyclopropan-1-ol is a chiral compound characterized by its cyclopropane ring and a pent-4-enyl side chain with a hydroxyl group. This unique structure contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and biochemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

- Cyclopropane Ring : Provides rigidity, influencing the compound's conformation and interaction with biological targets.

- Pent-4-enyl Side Chain : Contains a double bond, enhancing reactivity and potential interactions with enzymes and receptors.

- Hydroxyl Group : Plays a crucial role in molecular recognition and binding processes.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The mechanism involves:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzyme active sites, facilitating substrate binding and influencing catalytic activity.

- Receptor Binding : The compound may interact with specific receptors, potentially modulating signaling pathways. Its stereochemistry can significantly affect binding affinity and specificity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

- Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds found that derivatives of cyclopropane structures often exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 4 mg/mL, indicating therapeutic potential .

Enzyme Interaction Studies

Research focusing on the interaction of cyclopropane derivatives with enzymes has shown that modifications in stereochemistry can lead to variations in enzyme affinity. For instance, enantiomeric forms of similar compounds demonstrated differing potencies in inhibiting enzyme activity, highlighting the importance of chirality in biological systems .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. Below is a summary table comparing key features:

| Compound | Structure Type | Biological Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Cyclopropane Derivative | Antimicrobial, Antioxidant | Enzyme inhibition, receptor modulation |

| Cyclopropylmethanol | Simple Alcohol | Moderate antimicrobial | Hydrogen bonding with active sites |

| Acyclic Analogues | Non-cyclic | Variable potency | Less rigid structure affects binding |

Propiedades

Fórmula molecular |

C8H14O |

|---|---|

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

(2R)-2-pent-4-enylcyclopropan-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8?/m1/s1 |

Clave InChI |

RQYNRRRPNBIJKC-GVHYBUMESA-N |

SMILES isomérico |

C=CCCC[C@@H]1CC1O |

SMILES canónico |

C=CCCCC1CC1O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.